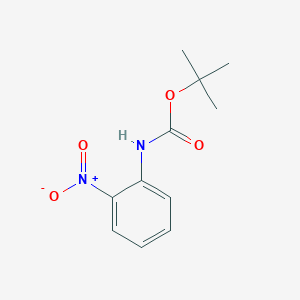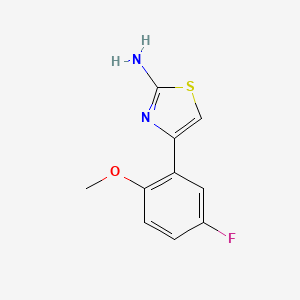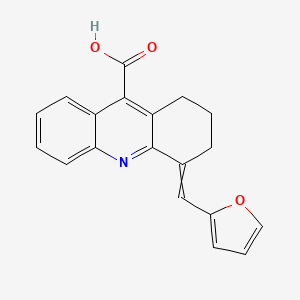![molecular formula C16H21NO4 B1334395 Diethyl 2-[(2,4-dimethylanilino)methylene]malonate CAS No. 104007-06-9](/img/structure/B1334395.png)
Diethyl 2-[(2,4-dimethylanilino)methylene]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[(2,4-dimethylanilino)methylene]malonate is a chemical compound that is part of a broader class of diethyl aryl amino methylene malonate (DAM) derivatives. These compounds are characterized by their methylene malonate moiety and have been the subject of various studies due to their interesting chemical properties and potential applications in organic synthesis and pharmaceuticals.
Synthesis Analysis
The synthesis of DAM derivatives often involves the reaction of diethyl malonate with different substituents. For instance, the reaction of diethyl malonate with nitroso chlorides in the presence of anhydrous K2CO3 at room temperature can lead to the C-alkylation and formation of α-substituted oximes with a diethyl malonate moiety . Similarly, the reaction of diethyl 2-(3'-methyl-but-2'-enyl) malonate with anilines has been used as a general method for the synthesis of various quinolinone derivatives, which are precursors to pyrano alkaloids .
Molecular Structure Analysis
The molecular structures of DAM derivatives have been extensively studied using single crystal X-ray diffraction. These studies have revealed that the molecules often adopt a co-planar conformation with strong intramolecular N–H⋯O hydrogen bonding, forming a ring of graph-set motif S11 (6) . The presence of substituents like chloro and nitro groups can influence the strength and presence of additional intramolecular hydrogen bonds, as well as the overall molecular conformation .
Chemical Reactions Analysis
DAM derivatives can undergo various chemical reactions, including formal [3+2] cycloaddition–rearrangement cascades with alkynes to provide penta-2,4-dien-1-one adducts . These reactions proceed with excellent regioselectivity and without the need for a catalyst. The resulting dienone products do not adopt planar s-trans conformations but rather nonplanar geometries, which are confirmed by X-ray diffraction analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of DAM derivatives are influenced by their molecular structure and the nature of their substituents. For example, the crystal structures of diethyl 2-[(2-hydroxyanilino)methylidene]malonate and diethyl 2-[(4-hydroxyanilino)methylidene]malonate show different crystallographic systems and hydrogen bonding patterns due to the position of the hydroxy group . The presence of nitro groups can also affect the coplanarity of the molecule and the conjugating effect along the molecule, as seen in the crystal structure of diethyl 2-(1-methyl-5-nitro-1H-imidazol-4-ylmethylene)malonate .
Applications De Recherche Scientifique
Precursor in Multistage Synthesis
Diethyl 2-((4-nitroanilino)methylene)malonate, a closely related molecule, serves as a critical precursor in the synthesis of several quinoline derivatives. These derivatives exhibit a range of biological activities, including antiviral, immunosuppressive, anticancer, and photoprotector properties. The molecule is synthesized through a nucleophilic vinyl substitution between 4-nitroaniline and diethylethoxymethylene malonate (EMA) and is seen as a potential candidate for industrial-scale production due to a newly developed synthesis method that operates at room temperature (Valle et al., 2018).
Supramolecular Architecture
The molecule's derivatives, particularly diethyl 2-[(2-hydroxyanilino)methylidene]malonate and diethyl 2-[(4-hydroxyanilino)methylidene]malonate, have been studied for their crystalline properties and supramolecular architecture. These compounds demonstrate varied hydrogen bonding patterns and molecular packing, influenced mainly by intermolecular O-H...O interactions and C-H...O interactions. This insight into their structural attributes underlines their potential in material science and crystal engineering (Ilangovan et al., 2013).
Polymerization Initiator
Methylene bis(diethyl malonate) in combination with cerium ammonium nitrate serves as an initiator in organic solvents for the polymerization of certain monomers, such as methyl methacrylate. This process is significant due to its high yield and the potential to control the molecular weight of the resulting polymer, hinting at applications in the manufacturing of plastics and resins (Bıçak & Özeroğlu, 2001).
Molecular Structure Analysis
Studies involving the molecule's derivatives, like diethyl 2-(4-methylbenzylidene)malonate, have been conducted to understand their molecular and crystal structures. These analyses, which include methods like X-ray diffraction and NMR spectroscopy, contribute to a deeper understanding of the compound's structural intricacies. This knowledge is valuable for various applications, including drug design and materials science (Achutha et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
diethyl 2-[(2,4-dimethylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-5-20-15(18)13(16(19)21-6-2)10-17-14-8-7-11(3)9-12(14)4/h7-10,17H,5-6H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFZEZXAMXAJSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=C(C=C(C=C1)C)C)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[(2,4-dimethylanilino)methylene]malonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

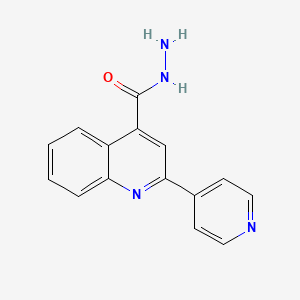
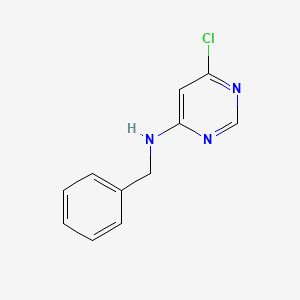
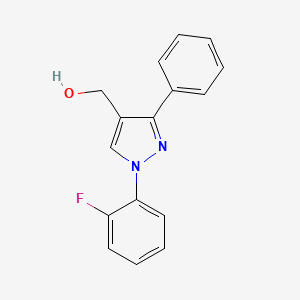
![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane](/img/structure/B1334322.png)
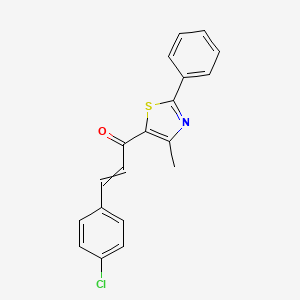
![2,4,6-triisopropyl-N-[3-methyl-1,3-thiazol-2(3H)-yliden]benzenesulfonamide](/img/structure/B1334333.png)
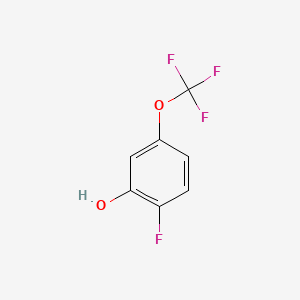
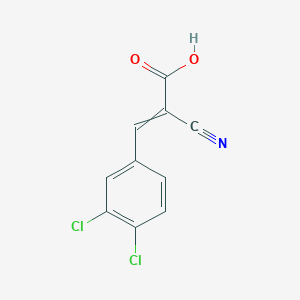
![2-[(E)-2-thienylmethylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B1334346.png)
